N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidin-4-one derivative with a substituted acetamide moiety. The core structure comprises a bicyclic pyrazolo-pyrimidinone scaffold, which is a privileged heterocyclic system in medicinal chemistry due to its ability to modulate kinase activity and other enzymatic targets. The compound features:
- A 3,4-dimethylphenyl substituent on the pyrazolo-pyrimidinone core, contributing to steric bulk and electronic modulation.
- A ketone at the 4-position of the pyrimidinone ring, which may participate in hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2/c1-12-3-5-15(7-13(12)2)28-20-16(9-25-28)21(30)27(11-24-20)10-19(29)26-18-6-4-14(22)8-17(18)23/h3-9,11H,10H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQURFIGBEPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects
- Fluorine atoms : Present in the target compound and –3, fluorine enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions .
- Methyl groups : The 3,4-dimethylphenyl group in the target compound likely improves target selectivity by reducing off-target interactions compared to smaller substituents (e.g., ’s methylpyrazole) .
- Heterocyclic variations: replaces pyrazolo-pyrimidinone with a thienopyrimidinone core, altering electronic properties and target engagement .
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